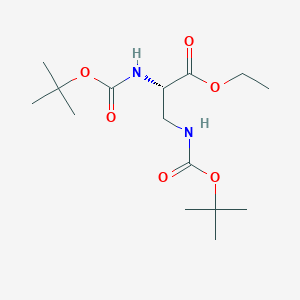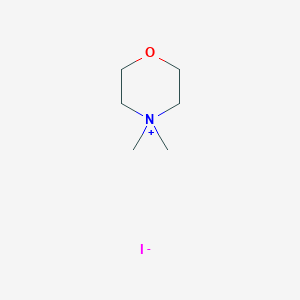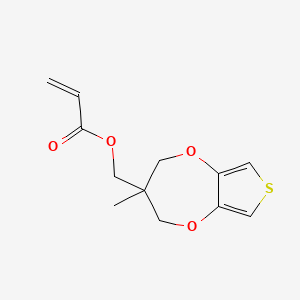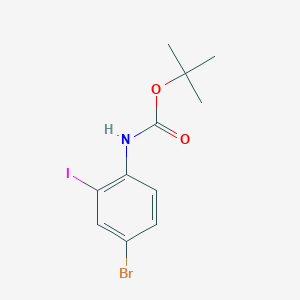
tert-butyl N-(4-bromo-2-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-bromo-2-iodophenyl)carbamate is an organic compound with the molecular formula C11H14BrINO2. It is a white solid with a special smell and is soluble in common organic solvents and acids . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .
Preparation Methods
The preparation of tert-butyl N-(4-bromo-2-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of Boc2O (tert-butoxycarbonyl oxalyl chloride) under alkaline conditions: This reaction yields the target product, this compound.
Chemical Reactions Analysis
Tert-butyl N-(4-bromo-2-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction Reactions:
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed using various deprotection methods, such as treatment with oxalyl chloride in methanol.
Scientific Research Applications
Tert-butyl N-(4-bromo-2-iodophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of bioactive molecules for biological studies.
Medicine: It is utilized in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The specific mechanism of action of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is not well-documented. it is known that the compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Tert-butyl N-(4-bromo-2-iodophenyl)carbamate can be compared with other similar compounds, such as:
N-Boc-4-iodoaniline: This compound is similar in structure and is also used as an intermediate in organic synthesis.
tert-Butyl N-(4-bromobutyl)carbamate: Another similar compound used in the synthesis of pharmacophore elements for the treatment of glaucoma.
This compound is unique due to the presence of both bromine and iodine atoms, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBNZMFPDFVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
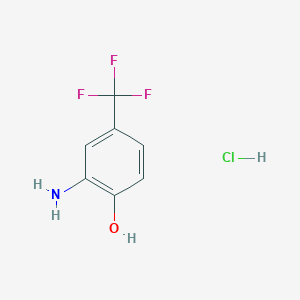
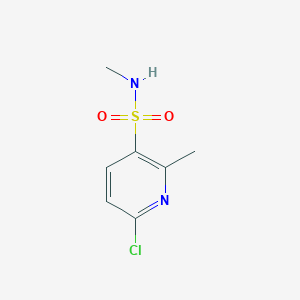
![tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

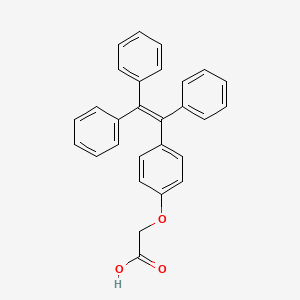
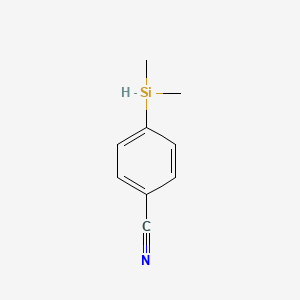
![4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol](/img/structure/B6318821.png)
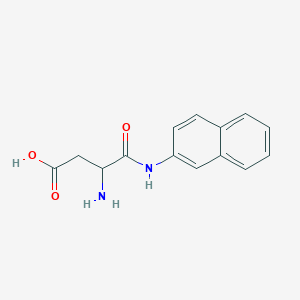
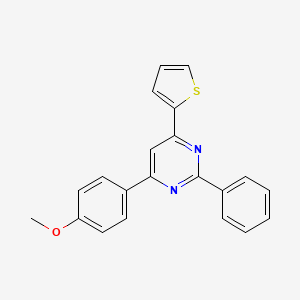
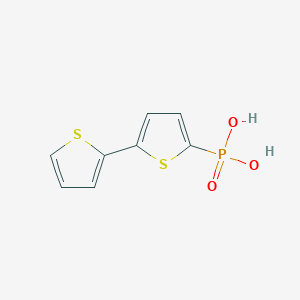
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6318858.png)
